molecular formula C22H24N4O B2890395 N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251702-69-8

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2890395
CAS No.: 1251702-69-8
M. Wt: 360.461
InChI Key: BYXZSLUUKVVTHS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by a substituted aromatic amine at position 4, a pyrrolidine-1-carbonyl group at position 3, and a methyl group at position 7. For instance, describes the synthesis of 7-methyl-2-phenyl-1,8-naphthyridin-4-amine via catalytic hydrogenation of an azido precursor, a method that could extend to the target compound .

Properties

IUPAC Name

[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-14-6-8-17(12-15(14)2)25-20-18-9-7-16(3)24-21(18)23-13-19(20)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXZSLUUKVVTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing Cl/F substituents in L968-0094 . This difference may influence binding affinity in biological systems.

Synthetic Routes :

  • The target compound likely follows amination pathways similar to those in –7, where nitro or azido precursors are reduced to amines . In contrast, derivatives like 2c and 2d () are synthesized via nucleophilic substitution with morpholine or diethylamine .

Crystallographic and Analytical Characterization

Crystallographic tools such as SHELX () and ORTEP () are standard for resolving naphthyridine structures. For example, used Pd/C-catalyzed hydrogenation to confirm the amine group in a related compound, a method applicable to the target compound’s synthesis .

Biological Activity

N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that demonstrate its efficacy in various biological contexts.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H24N4O
Molecular Weight360.46 g/mol
LogP4.090
Polar Surface Area43.370 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the naphthyridine core followed by functionalization with the pyrrolidine and dimethylphenyl groups. Detailed methodologies can be found in specialized literature focusing on heterocyclic chemistry .

Antimicrobial Activity

Research has demonstrated that compounds related to naphthyridines exhibit significant antimicrobial properties. In a study comparing various naphthyridine derivatives, it was found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess antibacterial efficacy, revealing results comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Preliminary investigations into the anticancer properties of naphthyridine derivatives have indicated that they may induce apoptosis in cancer cell lines. A study reported that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, leading to a reduction in cell viability at certain concentrations . Further studies are required to elucidate the mechanisms behind this activity.

Case Studies

  • Antibacterial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those of standard treatments .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on HeLa cells indicated that this compound could reduce cell proliferation significantly at concentrations above 10 µM. The IC50 value was determined to be around 15 µM, suggesting moderate potency against cervical cancer cells .

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